ci-IP3/PM

IP3 metabolism Ca²⁺ signaling dynamics caged compound comparison

ci-IP3/PM (CAS 1009832-82-9) is a cell-permeable, photo-caged derivative of D-myo-inositol 1,4,5-trisphosphate (IP3), engineered for non-invasive loading into intact cells and spatiotemporally precise activation of IP3 receptor-mediated Ca²⁺ release upon UV photolysis (λ = 330 nm). It belongs to the class of acetoxymethyl (AM) ester-protected caged inositol polyphosphates, distinguished from earlier caged IP3 analogs by its isopropylidene protection of the 2- and 3-hydroxyl groups of the myo-inositol ring.

Molecular Formula C42H64NO31P3
Molecular Weight 1171.8713
CAS No. 1009832-82-9
Cat. No. B606688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameci-IP3/PM
CAS1009832-82-9
Synonymsci-IP3/PM
Molecular FormulaC42H64NO31P3
Molecular Weight1171.8713
Structural Identifiers
SMILESCCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C
InChIInChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1
InChIKeyFNWIHZJMPHUCAI-CIGIGUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ci-IP3/PM (CAS 1009832-82-9): A Membrane-Permeant, Photo-Caged IP3 Derivative for Precise Intracellular Calcium Signaling Studies and Procurement Decisions


ci-IP3/PM (CAS 1009832-82-9) is a cell-permeable, photo-caged derivative of D-myo-inositol 1,4,5-trisphosphate (IP3), engineered for non-invasive loading into intact cells and spatiotemporally precise activation of IP3 receptor-mediated Ca²⁺ release upon UV photolysis (λ = 330 nm) . It belongs to the class of acetoxymethyl (AM) ester-protected caged inositol polyphosphates, distinguished from earlier caged IP3 analogs by its isopropylidene protection of the 2- and 3-hydroxyl groups of the myo-inositol ring . Commercial suppliers report purity ≥98% (HPLC), molecular weight 1171.87 g/mol, and solubility in DMSO .

Why Generic Substitution of Caged IP3 Analogs Is Not Advisable for ci-IP3/PM Studies


Caged IP3 compounds are not interchangeable due to fundamental differences in the chemical protection strategy of the myo-inositol ring hydroxyls, which directly dictate the metabolic fate of the photoreleased agonist and the resulting Ca²⁺ signal duration . The closest analog, cm-IP3/PM, uses a methoxymethylene protecting group on the 2- and 3-hydroxyls, yielding an uncaging product (m-IP3) that is rapidly degraded within seconds. In contrast, ci-IP3/PM employs an isopropylidene group, releasing i-IP3 that is metabolized at a much slower rate . This chemical distinction produces quantitative differences in Ca²⁺ transient duration, oscillatory behavior, and experimental compatibility with long-timescale signaling studies, making uninformed substitution a direct source of experimental irreproducibility .

Quantitative Differentiation Evidence for ci-IP3/PM Versus Closest Analogs and Alternatives


Metabolic Stability of Uncaged i-IP3 Versus m-IP3 Determines Ca²⁺ Signal Duration

Photoreleased i-IP3 (from ci-IP3/PM) is metabolized at a significantly slower rate than m-IP3 (from cm-IP3/PM), directly translating to prolonged [Ca²⁺]ᵢ elevations . In the original characterization, m-IP3 could only be detected within several seconds after uncaging cm-IP3, comparable to natural IP3 (half-life ~9 s in single cells ), whereas i-IP3 was metabolized at a much slower rate . This metabolic distinction enables ci-IP3/PM to support sustained Ca²⁺ puff activity persisting for minutes following a single photo-release, as demonstrated in SH-SY5Y cells .

IP3 metabolism Ca²⁺ signaling dynamics caged compound comparison

Non-Invasive Loading into Small Mammalian Cells Versus Microinjection into Xenopus Oocytes

ci-IP3/PM, as a membrane-permeant AM ester, enables non-invasive loading into small mammalian cells that are inaccessible to microinjection — the traditional delivery method for caged IP3 in Xenopus oocytes . The Smith et al. (2009) study explicitly contrasts the prior dependence on Xenopus oocytes (favored solely because their large size facilitates microinjection) with the new capability to load ci-IP3/PM into SH-SY5Y human neuroblastoma cells (~15–20 μm diameter), which cannot be practically microinjected in large numbers . This loading method preserves the cell's normal ATP supply and undisrupted endoplasmic reticulum, enabling quantal Ca²⁺ release measurements under physiological conditions .

drug delivery cell permeability mammalian cell models calcium imaging

Quantal Ca²⁺ Release Enables Graded Dose-Response Without UV Uncaging

A unique experimental capability of ci-IP3/PM is that it can be photolyzed in vitro (prior to cell loading) to generate i-IP3/PM, which when added to intact cells at successive low micromolar concentrations produces graded Ca²⁺ releases . This directly confirmed the phenomenon of 'quantal Ca²⁺ release' — where low [IP3] causes only partial store release and increasing [IP3] evokes more release — in fully intact cells with preserved intracellular architecture. In contrast, cm-IP3/PM is less suited to this approach because the photoreleased m-IP3 is too rapidly metabolized to maintain stable concentration steps .

quantal calcium release IP3 receptor dose-response pharmacology

Two-Photon Excitation Compatibility for Subcellular Ca²⁺ Uncaging in Living Tissue

The membrane-permeant AM ester caging chemistry of ci-IP3/PM class compounds is compatible with two-photon excitation (720 nm) for subcellular-resolution IP3 uncaging in intact tissue, as demonstrated in astrocyte-neuron co-cultures and living brain slices . The Kantevari et al. (2011) Nature Protocols paper describes co-loading of caged IP3 AM ester with the red Ca²⁺ indicator rhod-2, enabling single-laser (720 nm) stimulation and simultaneous monitoring of Ca²⁺ signaling with single-cell resolution . This protocol has been validated in living brain slices acutely isolated from rats for studying astrocyte-regulated neuronal function .

two-photon uncaging astrocytes brain slices single-cell resolution

Ca²⁺ Puff Kinetics and Fidelity: Photoreleased i-IP3 Recapitulates Endogenous Signaling

Ca²⁺ puffs evoked by photoreleased i-IP3 from ci-IP3/PM faithfully replicate the spatial and kinetic properties of puffs triggered by endogenous GPCR-mediated IP3 production, occurring at the same abundant immobile intracellular sites . In SH-SY5Y cells, puff amplitudes are independent of [IP3] — consistent with the all-or-none opening of clustered IP3Rs — while puff frequencies increase with increasing photorelease intensity, providing a calibrated tool for titrating IP3R activation . Furthermore, ci-IP3/PM-loaded cells revealed that puff sites are concentrated close to the plasma membrane, enabling visualization by total internal reflection fluorescence (TIRF) microscopy with unprecedented spatiotemporal resolution .

Ca²⁺ puffs IP3 receptor clusters TIRF microscopy signal fidelity

Bypass of Upstream GPCR Signaling for Direct IP3R Pharmacology and High-Throughput Screening

ci-IP3/PM enables direct, GPCR-independent activation of IP3Rs, providing a clean experimental system for pharmacological interrogation of IP3R function and high-throughput screening of IP3R modulators without the confounding variables of receptor expression levels, G-protein coupling efficiency, or phospholipase C activity . This bypass capability was exploited by Tiziano et al. (2023) in a high-throughput screening campaign that identified pharmacological potentiators of the calcium signaling cascade using ci-IP3/PM as the IP3 source, published in PNAS Nexus . The commercial availability of ci-IP3/PM with batch-specific Certificates of Analysis (≥98% purity by HPLC) ensures reproducible loading concentrations across screening campaigns .

GPCR bypass IP3R pharmacology high-throughput screening calcium assay

Optimal Application Scenarios for ci-IP3/PM Based on Verified Differentiation Evidence


Sustained IP3R Activation for Calcium Oscillation and Gene Expression Studies

Investigators studying Ca²⁺ oscillation frequency-dependent gene expression or slow intercellular Ca²⁺ waves should procure ci-IP3/PM rather than cm-IP3/PM. The slower metabolism of i-IP3 supports sustained Ca²⁺ puff activity for minutes following a single photo-release , whereas m-IP3 from cm-IP3/PM is degraded within seconds , truncating the signal window required for oscillation-encoding studies. This metabolic stability advantage has been confirmed in SH-SY5Y cells, where puff activity persists long enough to decouple release site kinetics from IP3 degradation .

Mammalian Cell Calcium Imaging Without Microinjection

Laboratories transitioning from Xenopus oocyte microinjection to mammalian cell models require ci-IP3/PM as the only commercially available membrane-permeant caged IP3 validated for non-invasive loading into small cells (SH-SY5Y, HeLa, NIH 3T3) . The Smith et al. (2009) protocol combining ci-IP3/PM with EGTA-AM for cytosolic Ca²⁺ buffering enables decoupling of IP3R release sites for elementary Ca²⁺ puff analysis — an approach impossible with microinjection-dependent caged IP3 delivery .

Quantal Ca²⁺ Release Dose-Response Assays in Intact Cells

For pharmacological studies requiring graded IP3 concentration steps without UV uncaging, only ci-IP3/PM can generate the stable i-IP3/PM intermediate. Successive additions of low micromolar i-IP3/PM produce graded Ca²⁺ releases that directly demonstrate quantal Ca²⁺ release in fully intact cells . This assay format is not feasible with cm-IP3/PM due to rapid m-IP3 degradation . Procurement of ci-IP3/PM is therefore mandatory for any study using this unique experimental paradigm.

High-Throughput Screening for IP3R Modulators

Drug discovery groups performing HTS for IP3R-targeted compounds should standardize on ci-IP3/PM as the IP3 source, following the validated PNAS Nexus 2023 screening workflow . The compound's GPCR-bypass capability eliminates confounding variables from receptor expression and coupling , while the ≥98% HPLC purity with batch-specific Certificate of Analysis ensures consistent loading across screening plates and campaigns — a critical requirement for HTS reproducibility.

Technical Documentation Hub

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31 linked technical documents
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